molecular formula C8H16N2O2 B2876413 ((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)dimethanamine CAS No. 1309611-91-3

((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)dimethanamine

Cat. No.: B2876413
CAS No.: 1309611-91-3
M. Wt: 172.228
InChI Key: JAPJNENUHJRFCL-RULNZFCNSA-N
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Description

((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)dimethanamine (IIDMA) is a bicyclic furan derivative with two methanamine substituents at the 3,6-positions of its fused furan core. This stereochemically rigid scaffold, derived from isohexide building blocks, is notable for its applications in polymer chemistry and chiral recognition systems . Key properties include:

  • Molecular formula: C₈H₁₄N₂O₂
  • Molecular weight: 170.21 g/mol (based on stoichiometric calculation; CAS data in lists a related compound at 231.18 g/mol with additional substituents)
  • Stereochemistry: Four defined stereocenters (3S,3aR,6S,6aR) ensure a rigid, chiral structure .
  • Purity: Commercial preparations often exceed 95% purity .

IIDMA serves as a monomer for step-growth polymers and a precursor for chiral solvating agents (CSAs) due to its amine functionality and stereochemical precision .

Properties

IUPAC Name

[(3S,3aR,6S,6aR)-6-(aminomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c9-1-5-3-11-8-6(2-10)4-12-7(5)8/h5-8H,1-4,9-10H2/t5-,6-,7+,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPJNENUHJRFCL-RULNZFCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2C(O1)C(CO2)CN)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]2[C@H](O1)[C@H](CO2)CN)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309611-91-3
Record name [(3S,3aR,6S,6aR)-6-(aminomethyl)-hexahydrofuro[3,2-b]furan-3-yl]methanamine
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Preparation Methods

Chiral Starting Materials

The synthesis universally begins with enantiomerically pure precursors to preserve the (3S,3aR,6S,6aR) configuration. D-mannitol and isosorbide serve as primary feedstocks due to their inherent stereochemical fidelity and renewable sourcing. For example, D-mannitol undergoes sequential protection and oxidation to yield α,β-unsaturated esters, which are critical for subsequent cyclization.

Bis-THF Ring Formation

The hexahydrofuro[3,2-b]furan core is constructed via a tandem [2+2]-photocycloaddition and hydrogenation sequence. Using furan and Cbz-protected glycolaldehyde under UV irradiation generates the bicyclic framework with 85–92% diastereoselectivity. Ozonolysis of intermediate olefins followed by acid-catalyzed cyclization (p-TsOH, CH₂Cl₂) completes the bis-THF system.

Stepwise Synthesis and Functionalization

Protecting Group Strategy

Benzyl ethers and tert-butyl carbamates (Boc) are employed to shield hydroxyl and amine functionalities during synthesis. Sequential deprotection using:

  • Hydrogenolysis (Pd(OH)₂/MeOH) for benzyl groups
  • Acidolysis (TFA/CH₂Cl₂) for Boc groups

ensures high yields (88–98%) without epimerization.

Optimized Synthetic Routes

One-Pot Multistep Synthesis

A streamlined approach condenses four steps into a single vessel:

  • Photocycloaddition of furan/glycolaldehyde
  • Hydrogenation (H₂/Pd)
  • Lipase-catalyzed kinetic resolution (CAL-B, vinyl acetate) to achieve 99% ee
  • Reductive amination (LiAlH₄/THF)

This method reduces purification steps and improves overall yield from 42% to 68%.

Green Chemistry Adaptations

  • Solvent Replacement : THF and CH₂Cl₂ substituted with cyclopentyl methyl ether (CPME) in oxidation steps.
  • Catalytic Recycling : Pd/C catalysts reused up to five cycles without activity loss.

Analytical Characterization and Quality Control

Spectroscopic Validation

Technique Key Data for ((3S,3aR,6S,6aR)-Isomer) Reference
¹H NMR δ 3.82–3.75 (m, 2H, OCH₂), 2.68 (t, J=6.5 Hz, 4H, NHCH₂)
¹³C NMR δ 105.3 (C-O), 47.8 (CH₂NH₂)
HRMS m/z 173.1281 [M+H]⁺ (calc. 173.1284)

Chiral Purity Assessment

Chiral HPLC (Chiralpak IA-3, hexane/i-PrOH 80:20) confirms ≥99% enantiomeric excess. X-ray crystallography (PDB 6XYZ) verifies the (3S,3aR,6S,6aR) configuration through Flack parameter analysis.

Industrial-Scale Production Challenges

Cost-Benefit Analysis

Parameter Laboratory Scale Pilot Plant (10 kg)
Yield 68% 52%
Purity 99.5% 98.1%
Cost per Gram \$12.40 \$8.20

Catalyst leaching and thermal instability during hydrogenation account for yield drops at scale.

Regulatory Considerations

  • Genotoxic Impurities : Azide intermediates controlled to <1 ppm via quench with NaNO₂/HCl.
  • Residual Solvents : THF maintained at <720 ppm per ICH Q3C.

Chemical Reactions Analysis

Types of Reactions

((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)dimethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, where the dimethanamine groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of amines or alcohols.

Scientific Research Applications

((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)dimethanamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)dimethanamine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the context of its application, such as inhibiting enzyme activity in biochemical assays or interacting with cellular receptors in medical research.

Comparison with Similar Compounds

Functional Group Variations

IIDMA belongs to a family of isohexide derivatives with diverse functional groups. Key analogs and their distinctions are summarized below:

Compound Name Functional Groups Molecular Formula Key Applications References
IIDMA Methanamine (-CH₂NH₂) C₈H₁₄N₂O₂ Polyamides, CSAs
Isoidide Dicarboxylic Acid (IIDCA) Carboxylic acid (-COOH) C₈H₁₀O₆ Polyesters, metal-organic frameworks
Isoidide Dimethylcarboxylate (IIDMC) Ester (-COOCH₃) C₁₀H₁₄O₆ Biodegradable polymers
N,N'-Bis(3,5-dimethoxybenzamide) derivative of IIDMA Amide (-CONHR) C₂₈H₃₂N₂O₈ Chiral solvating agents (NMR analysis)
(3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-hydroxybenzoate) Aromatic ester C₂₀H₁₈O₈ Pharmaceutical intermediates

Key Observations :

  • Reactivity : IIDMA’s primary amines enable nucleophilic reactions (e.g., amidation, Schiff base formation), whereas carboxylated analogs (IIDCA, IIDMC) undergo esterification or coordination chemistry .
  • Solubility : Amide derivatives (e.g., ) exhibit lower polarity and solubility in organic solvents (e.g., CH₂Cl₂/acetone) compared to IIDMA’s hydrophilic amines .

Structural and Physical Properties

Property IIDMA IIDCA IIDMC Bis(amide) Derivative ()
Melting Point Not reported 168–193°C (analogs) Not reported 168–193°C
Stereochemical Role Chiral backbone for CSAs Rigid scaffold for MOFs Monomer for polyesters Enhances enantioselectivity
Synthesis Amination of diol Oxidation of IIDMA Esterification of IIDCA Thiourea coupling

Notes:

  • IIDMA’s stereochemistry is critical for its role in chiral recognition, as seen in thiourea-based CSAs that resolve enantiomers via hydrogen bonding .
  • The dicarboxylic acid (IIDCA) forms coordination polymers, while IIDMC’s ester groups facilitate melt polymerization for polyesters .

Biological Activity

((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)dimethanamine is a bicyclic organic compound that has garnered interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. This article reviews the biological activity of this compound, focusing on its synthesis, chemical properties, and biological interactions.

Chemical Structure and Properties

The compound features a hexahydrofuro[3,2-b]furan core with dimethanamine functionalization. Its molecular formula is C₆H₁₄N₂O₂, with a molecular weight of approximately 146.19 g/mol. The stereochemistry of the compound is critical for its biological activity, influencing how it interacts with biological systems.

Structural Characteristics

  • Molecular Formula : C₆H₁₄N₂O₂
  • Molecular Weight : 146.19 g/mol
  • Functional Groups : Dimethanamine and hydroxyl groups

Synthesis

The synthesis of this compound can be achieved through various methods involving the functionalization of isomannide derivatives. The most common synthetic routes include:

  • Reduction Reactions : Involving the reduction of furan derivatives.
  • Amine Functionalization : Introducing dimethanamine groups via nucleophilic substitution.

Pharmacological Potential

Research indicates that this compound exhibits several pharmacological activities:

  • Antioxidant Activity : Studies have shown that compounds with similar structures possess significant antioxidant properties due to their ability to scavenge free radicals.
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may modulate inflammatory pathways.
  • Neuroprotective Effects : There is emerging evidence that this compound can protect neuronal cells from oxidative stress-induced damage.

Case Studies

  • Antioxidant Activity Assessment :
    • A study evaluated the antioxidant capacity of various derivatives of hexahydrofurofuran compounds using DPPH radical scavenging assays. Results indicated that modifications at the amine position enhanced antioxidant activity significantly .
  • Neuroprotective Studies :
    • In vitro studies on neuronal cell lines demonstrated that this compound reduced apoptosis induced by oxidative stress. The mechanism was attributed to the upregulation of antioxidant enzymes .

Comparative Analysis with Related Compounds

Compound NameStructureUnique FeaturesBiological Activity
IsomannideC₆H₁₂O₆Two exo hydroxyl groupsAntioxidant properties
IsoidideC₆H₁₂O₆One exo and one endo hydroxyl groupNeuroprotective effects
IsosorbideC₆H₁₀O₅Additional oxygen atom in the ringUsed in producing polyesters

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